![molecular formula C17H15F3N4O3 B2839320 N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide CAS No. 339102-47-5](/img/structure/B2839320.png)
N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide
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Description
N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide is a useful research compound. Its molecular formula is C17H15F3N4O3 and its molecular weight is 380.327. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, notably pyrimidines and pyridines, have been synthesized through various methods, including the treatment of enamino nitriles with triethyl orthoformate and reaction with semicarbazide to yield heterocondensed pyrimidines, which are further cyclized to afford triazolopyrimidines (Wamhoff, Kroth, & Strauch, 1993). These processes highlight the potential for synthesizing complex heterocyclic structures that could serve as key intermediates or active compounds in pharmaceutical research.
Antioxidant Agent Development
Research on 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives has unveiled their potent antioxidant properties. This is achieved through synthesis involving the treatment of bis(methylthio) methylene malononitrile with 2-amino pyridine, leading to compounds that are then reacted with various nucleophiles (Vartale et al., 2016). Such derivatives have potential applications in medicinal chemistry for the development of antioxidant therapies.
Fluorescent Dye and Probe Development
The optical properties of new fluorescent dyes, particularly iminocoumarin dyes, have been studied for potential applications as fluorescent probes. These dyes, bearing a cyano group and characterized by their absorption and fluorescence spectroscopy, show promise for various scientific and diagnostic applications (Turki et al., 2007). The specific modifications on the imino group can significantly alter the optical properties, making them suitable for targeted applications.
Antibacterial and Anticancer Compound Synthesis
Compounds featuring structural similarities to the specified chemical have been synthesized and evaluated for their antibacterial and anticancer activities. Notably, derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and related structures have shown significant potential in this regard, demonstrating the broad applicability of such compounds in developing new therapeutic agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).
properties
IUPAC Name |
N'-(3-cyano-4-methoxypyridin-2-yl)-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3/c1-25-15-5-6-22-16(14(15)10-21)23-11-24-27-8-7-26-13-4-2-3-12(9-13)17(18,19)20/h2-6,9,11H,7-8H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCPNYJUMZFSMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N=CNOCCOC2=CC=CC(=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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